Plasma Protein Binding: 91% (Metabolite) vs. 55% (Triamterene) – A 1.65-Fold Increase Driving Disposition Differences
The phase-II metabolite exhibits substantially higher plasma protein binding (91%) compared to the parent drug triamterene (55%), as measured in patients with varying renal function [1]. This differential binding directly explains why the renal clearance of triamterene exceeds that of the metabolite, despite both compounds undergoing active tubular secretion [1].
| Evidence Dimension | Plasma protein binding (%) |
|---|---|
| Target Compound Data | 91% protein-bound |
| Comparator Or Baseline | Triamterene (parent drug): 55% protein-bound |
| Quantified Difference | 1.65-fold higher binding; Δ = 36 percentage points |
| Conditions | Patients with creatinine clearances ranging from 10 to 135 mL/min (Knauf et al., 1983) |
Why This Matters
Higher protein binding alters the free fraction available for pharmacological activity and renal elimination, making this metabolite reference standard essential for accurate bioanalytical method validation rather than relying on parent drug calibrators.
- [1] Knauf H, Möhrke W, Mutschler E. Delayed elimination of triamterene and its active metabolite in chronic renal failure. Eur J Clin Pharmacol. 1983;24(4):453-6. doi: 10.1007/BF00542603. View Source
